- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild OxidantOrganic Letters, 2017, 19(21), 5772-5775,
Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
Nome do Produto:3-Bromo-4-phenylpyridine
3-Bromo-4-phenylpyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- Pyridine,3-bromo-4-phenyl-
- 3-BROMO-4-PHENYLPYRIDINE
- 3-bromanyl-4-phenyl-pyridine
- 4-Phenyl-3-bromopyridine
- Pyridine,3-bromo-4-phenyl
- 3-Bromo-4-phenylpyridine (ACI)
- AKOS023671717
- J-511946
- SY036468
- DB-015235
- SCHEMBL1203821
- DTXSID70376582
- BL000497
- 88345-89-5
- MFCD04114247
- CS-0156411
- LVNPADQPUYHCOR-UHFFFAOYSA-N
- AS-45740
- 3-Bromo-4-phenylpyridine
-
- MDL: MFCD04114247
- Inchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
- Chave InChI: LVNPADQPUYHCOR-UHFFFAOYSA-N
- SMILES: BrC1C(C2C=CC=CC=2)=CC=NC=1
Propriedades Computadas
- Massa Exacta: 232.98400
- Massa monoisotópica: 232.984
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 154
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.2
- Superfície polar topológica: 12.9A^2
Propriedades Experimentais
- Densidade: 1.426
- Ponto de Fusão: 49-50
- Ponto de ebulição: 293 ºC
- Ponto de Flash: 131 ºC
- Índice de Refracção: 1.606
- PSA: 12.89000
- LogP: 3.51110
3-Bromo-4-phenylpyridine Informações de segurança
- Declaração de perigo: Irritant
-
Identificação dos materiais perigosos:
3-Bromo-4-phenylpyridine Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-4-phenylpyridine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 250mg |
¥548.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1200639-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 95% | 10g |
$1275 | 2024-07-23 | |
Apollo Scientific | OR9978-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 250mg |
£25.00 | 2025-02-21 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 50mg |
205.0CNY | 2021-07-14 | |
Alichem | A023023232-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$1696.80 | 2023-08-31 | |
TRC | B750993-10mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM120980-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$202 | 2023-02-17 | |
Alichem | A023023232-500mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 500mg |
$1019.20 | 2023-08-31 | |
Matrix Scientific | 187928-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10g |
$1296.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 100mg |
¥366.0 | 2022-04-28 |
3-Bromo-4-phenylpyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
Referência
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathwayChemical Communications (Cambridge, 2012, 48(96), 11769-11771,
Método de produção 3
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referência
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Método de produção 4
Condições de reacção
1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referência
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referência
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Referência
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Organic Letters,
2019,
21(22),
9183-9187
,
Método de produção 7
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referência
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
Método de produção 8
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
Referência
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
3-Bromo-4-phenylpyridine Raw materials
- Phenylboronic acid
- 2-Bromocyclopent-2-enone
- 3,4-Dibromopyridine
- 3-Bromopyridine
- 2-Bromo-3-phenyl-2-cyclopenten-1-one
- 2-Bromo-1-phenyl-2-cyclopenten-1-ol
3-Bromo-4-phenylpyridine Preparation Products
3-Bromo-4-phenylpyridine Literatura Relacionada
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
88345-89-5 (3-Bromo-4-phenylpyridine) Produtos relacionados
- 1806792-35-7(3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)
- 1396758-71-6(N-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide)
- 20592-42-1(Estrone Enol Diacetate)
- 1393532-28-9(Ethyl [6-chloro-5-(trifluoromethyl)pyridin-3-YL]acetate)
- 22214-45-5(4-(3-bromo-5-ethoxy-4-hydroxyphenyl)but-3-en-2-one)
- 2411267-77-9(2-chloro-N-{5-chloro-2-(difluoromethoxy)phenylmethyl}acetamide)
- 1824081-10-8(3-methylsulfonylcyclobutanamine)
- 1396794-79-8(N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide)
- 1883347-27-0(2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride)
- 2580239-93-4(Tert-butyl 2-(azocan-4-yl)acetate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine

Pureza:99%
Quantidade:5g
Preço ($):345.0